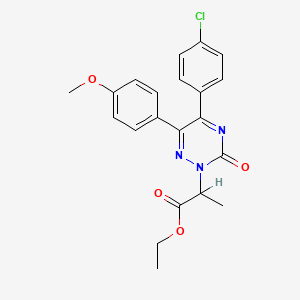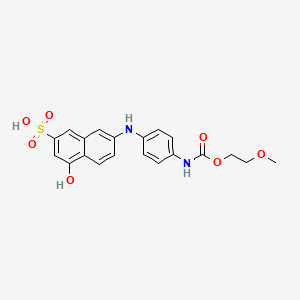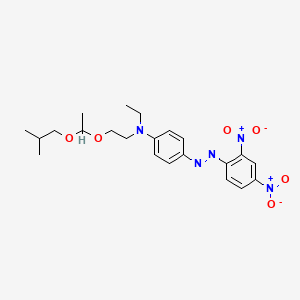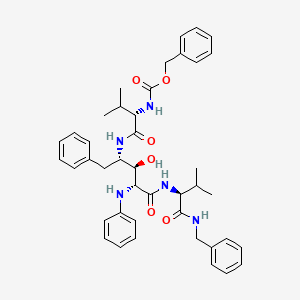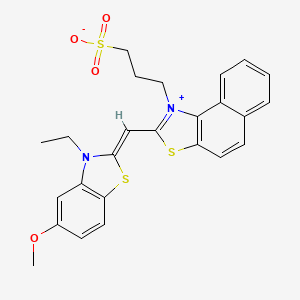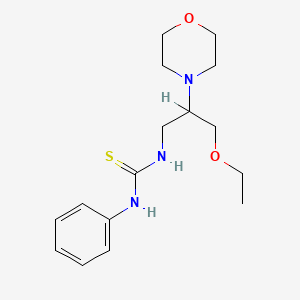
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that combines elements of oxazole and quinoline.
Preparation Methods
The synthesis of 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- involves several steps. The synthetic routes typically include the formation of the oxazole ring followed by the introduction of the quinoline moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological effects. In medicine, it is being investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- stands out due to its unique structure and properties. Similar compounds include other oxazole and quinoline derivatives, which may share some chemical and biological properties but differ in their specific applications and effects .
Properties
CAS No. |
125447-96-3 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
(3S,3aS)-7-methoxy-3-(methylaminomethyl)-3,3a,4,5-tetrahydro-[1,3]oxazolo[3,4-a]quinolin-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-15-8-13-12-5-3-9-7-10(18-2)4-6-11(9)16(12)14(17)19-13;/h4,6-7,12-13,15H,3,5,8H2,1-2H3;1H/t12-,13-;/m0./s1 |
InChI Key |
ZRNRPKYKOWQXGQ-QNTKWALQSA-N |
Isomeric SMILES |
CNC[C@H]1[C@@H]2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
Canonical SMILES |
CNCC1C2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


